Welcome to the BenchChem Online Store!
molecular formula C7H5I2NO B8799313 3,5-Diiodobenzamide

3,5-Diiodobenzamide

Cat. No. B8799313
M. Wt: 372.93 g/mol
InChI Key: HQHJNACIZPLPHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09434699B2

Procedure details

To a stirred solution of 3,5-diiodbenzoic acid (1.7 g, 4.5 mmol) in dichloromethane (DCM; 10 mL) was added oxalyl chloride (2.9 g, 23 mmol). After 5 hours, the volatile contents were removed under reduced pressure. The resulting residue was poured with caution into cold ammonium hydroxide (50 mL, 28%) and stirred for 2 h. The amide product was removed by filtration and the collected residue was dissolved in DCM and washed with 1 M HCl, 1 M NaOH, water and brine. The organic layer was dried with MgSO4. Removal of DCM in vacuo afforded 3,5-diiodobenzamide which was used without further purification. Thionyl chloride (8.2 g, 69 mmol) was added to the collected amide and the mixture was heated under reflux for 18 h. The reaction mixture was allowed to cool and excess thionyl chloride removed under reduced pressure. The resulting residue was dissolved in EtOAc and washed with a saturated solution of NaHCO3 (3×10 mL), water (2×10 mL), brine and dried over anhydrous MgSO4. Concentration of the organic solution followed by column chromatography purification yielded the titled compound as an off white solid in 60% yield; mp 129-131° C.; 1H-NMR (300 MHz, CDCl3) δ (ppm): δ 8.30 (t, J=1.4 Hz, 1H), 7.94 (d, J=1.5 Hz, 2H). 13C-NMR (75 MHz, CDCl3) δ (ppm): 149.7, 139.6, 115.6, 115.5, 94.5 HRMS (m/z): [M+H]+ calc. for C7H4I2N, 355.8428. found 355.8439.
Quantity
8.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[I:5][C:6]1[CH:7]=[C:8]([CH:12]=[C:13]([I:15])[CH:14]=1)[C:9]([NH2:11])=O>>[I:5][C:6]1[CH:7]=[C:8]([CH:12]=[C:13]([I:15])[CH:14]=1)[C:9]#[N:11]

Inputs

Step One
Name
Quantity
8.2 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C=C(C(=O)N)C=C(C1)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was used without further purification
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
excess thionyl chloride removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in EtOAc
WASH
Type
WASH
Details
washed with a saturated solution of NaHCO3 (3×10 mL), water (2×10 mL), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
Concentration of the organic solution followed by column chromatography purification

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C(C#N)C=C(C1)I
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.